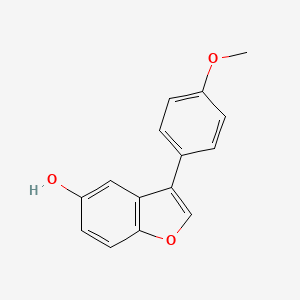

3-(4-Methoxyphenyl)benzofuran-5-ol

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNPGGDTJCDQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modifications and Derivatization Strategies of 3 4 Methoxyphenyl Benzofuran 5 Ol

Functionalization at the Benzofuran (B130515) Ring System

One common strategy is electrophilic substitution . For instance, bromination of benzofuran scaffolds can introduce bromine atoms onto the ring, which can serve as handles for further cross-coupling reactions. ptfarm.plnih.gov The positions of these substitutions (e.g., C2, C6, C7) can be controlled by the reaction conditions and the existing substitution pattern. mdpi.com

Another approach is the introduction of amino-containing groups . The Mannich reaction can be used to introduce aminomethyl groups, such as morpholinomethyl moieties, onto the benzofuran ring, often at positions activated by the phenolic hydroxyl group. jst.go.jp A synthetic compound, 3-(4-methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol, exemplifies the introduction of morpholinyl groups at the C2 and C6 positions of the benzofuran core. ontosight.ai

Furthermore, sulfonyl groups can be introduced at the C3 position. A facile route to 3-sulfonylated benzofurans has been achieved from o-hydroxyphenyl propargyl alcohols and sodium sulfonylates without the need for a metal catalyst, proceeding through a putative o-quinone methide intermediate. nih.gov This method allows for the synthesis of various 3-aryl- and 3-alkylsulfonyl benzofurans. nih.gov

Table 1: Examples of Functionalization at the Benzofuran Ring System

| Modification Type | Position(s) | Reagents/Reaction | Resulting Moiety | Reference(s) |

|---|---|---|---|---|

| Amination | C2, C6 | Mannich Reaction (Morpholine HCl, Paraformaldehyde) | Morpholinyl | jst.go.jpontosight.ai |

| Bromination | Various | Electrophilic Brominating Agents | Bromo | ptfarm.plnih.gov |

Modifications of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group at the C3 position offers additional opportunities for structural diversification. Modifications can be targeted at either the methoxy (B1213986) group or the phenyl ring itself.

A primary modification is the demethylation of the methoxy group to yield a phenolic hydroxyl group. This transformation converts the 4-methoxyphenyl moiety into a 4-hydroxyphenyl group, which can alter hydrogen bonding capabilities and provide a new site for further derivatization, such as esterification or etherification.

Additionally, the phenyl ring of the substituent can undergo electrophilic substitution . Depending on the reaction conditions, various functional groups like nitro, halogen, or alkyl groups can be introduced. Structure-activity relationship studies of related benzofuran derivatives often involve synthesizing analogues with different substituents on this phenyl ring to explore their effects. nih.govmdpi.com For example, replacing the methoxy group with electron-donating groups like ethoxy or electron-withdrawing groups like halogens (fluoro, chloro, bromo) can be explored. nih.govmdpi.com

Table 2: Potential Modifications of the 4-Methoxyphenyl Substituent

| Modification Type | Target | Potential Reaction | Resulting Group |

|---|---|---|---|

| Demethylation | Methoxy group | Ether cleavage (e.g., with BBr₃) | 4-Hydroxyphenyl |

| Halogenation | Phenyl ring | Electrophilic halogenation | Halogenated phenyl |

Derivatization at the 5-Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a key functional handle for a wide range of derivatization strategies. Its presence is often considered crucial for the biological activity of benzofuran-5-ol (B79771) scaffolds. nih.gov

Esterification is a common modification. The hydroxyl group can be reacted with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. researchgate.net For instance, reaction with acetyl chloride or benzoyl chloride in the presence of a base like pyridine (B92270) can yield acetate (B1210297) or benzoate (B1203000) esters, respectively. researchgate.net

Etherification provides another route to modify the 5-hydroxyl group. Reaction with alkyl halides or other electrophiles under basic conditions can produce a variety of ether derivatives. This strategy can be used to introduce alkyl, benzyl, or more complex chains.

Furthermore, the hydroxyl group can be converted into other functionalities to create prodrugs. google.com These can include carbonates, carbamates, sulfonate esters, and phosphate (B84403) esters, which may improve the compound's pharmacokinetic properties. google.com The synthesis of (acyloxy)methyl and (acyloxy)ethyl ethers is another useful prodrug strategy. google.com

Table 3: Common Derivatization Strategies for the 5-Hydroxyl Group

| Derivatization Type | Reagents | Resulting Functional Group | Reference(s) |

|---|---|---|---|

| Esterification | Acid chlorides, Anhydrides, Carboxylic acids (with DCC) | Ester | researchgate.net |

| Etherification | Alkyl halides, Benzyl halides (with base) | Ether | nih.gov |

| Carbamate Formation | Isocyanates | Carbamate | google.com |

Formation of Schiff Bases and Hydrazone Derivatives

The formation of Schiff bases (imines) and hydrazones requires the presence of a carbonyl group (aldehyde or ketone) on the benzofuran scaffold. Since 3-(4-methoxyphenyl)benzofuran-5-ol lacks this functionality, a preliminary step to introduce a carbonyl group is necessary.

This is typically achieved through formylation or acylation of the electron-rich benzofuran ring. For example, a 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde has been synthesized and used as a key intermediate. researchgate.net This aldehyde can then undergo condensation reactions.

Once the aldehyde derivative is obtained, it can be reacted with primary amines to form Schiff bases or with hydrazines/hydrazides to yield hydrazones . researchgate.netresearchgate.net The reaction involves the condensation of the aldehyde with the amino group of various hydrazides, often under mild acidic conditions, to form the characteristic C=N-N linkage. researchgate.netdergipark.org.tr A variety of substituted hydrazides can be used, leading to a diverse library of hydrazone derivatives. researchgate.netjmchemsci.com

Table 4: Synthesis of Schiff Base and Hydrazone Derivatives

| Step | Reaction Type | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF | Benzofuran-carboxaldehyde | researchgate.net |

| 2a | Schiff Base Formation | Primary Amines (R-NH₂) | Schiff Base (Imine) | researchgate.net |

Introduction of Heterocyclic Moieties

Attaching other heterocyclic rings to the this compound scaffold is a widely used strategy to generate hybrid molecules with potentially enhanced or novel biological activities. nih.govrsc.org

These heterocyclic moieties can be linked to the benzofuran core through various chemical bonds and at different positions. As mentioned previously, morpholine rings have been introduced at the C2 and C6 positions. ontosight.ai

Nitrogen-containing heterocycles are commonly incorporated. For example, pyrazole (B372694) rings can be constructed on the benzofuran scaffold. This can be achieved by first creating an α,β-unsaturated carbonyl intermediate (a chalcone) from a suitable acetylbenzofuran, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring. researchgate.netajbasweb.com Further modifications can then be made to the pyrazoline. jst.go.jp

Other important heterocycles include 1,3,4-oxadiazoles and 1,2,4-triazoles . These can be synthesized by first converting a benzofuran carboxylic acid into a hydrazide, which then serves as a precursor for cyclization into the desired five-membered heterocyclic ring. mdpi.com Thiazole and thiazolidinone rings have also been successfully appended to the benzofuran nucleus. nih.govrsc.org

Table 5: Examples of Introduced Heterocyclic Moieties

| Heterocycle | Linkage/Synthetic Strategy | Reference(s) |

|---|---|---|

| Morpholine | Mannich reaction or direct substitution | jst.go.jpontosight.ai |

| Pyrazole/Pyrazoline | Cyclization of chalcone (B49325) intermediate with hydrazine | jst.go.jpresearchgate.netajbasweb.com |

| 1,3,4-Oxadiazole | Cyclization of benzofuran-2-carbohydrazide | mdpi.comrsc.org |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide (B42300) derivative | mdpi.com |

Biological Activities and Therapeutic Potentials of 3 4 Methoxyphenyl Benzofuran 5 Ol and Its Analogues

Antioxidant Activity Investigations

The antioxidant potential of benzofuran (B130515) derivatives, including those structurally related to 3-(4-Methoxyphenyl)benzofuran-5-ol, has been a subject of considerable research. The core benzofuran structure, often with hydroxyl and methoxy (B1213986) substitutions, contributes to their ability to scavenge free radicals.

A study on arylbenzofurans and flavonoids isolated from Morus mesozygia demonstrated that certain benzofuran derivatives possess significant antioxidant activities. nih.gov For instance, moracin LM, a new prenylated 2-arylbenzofuran, displayed modest antioxidant activity. nih.gov Another investigation into functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed that several analogues exhibited a degree of antioxidant activity. researchgate.netcore.ac.uk Notably, compounds with specific substitutions showed dominant antioxidant efficacy when compared to the standard butylated hydroxyanisole (BHA). researchgate.netcore.ac.uk

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide also highlighted significant antioxidant properties. nih.gov Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Furthermore, a study of various natural and natural-like polyphenol compounds, including aurone (B1235358) derivatives, identified several compounds with significant antioxidant activity in human serum. archivesofmedicalscience.com

The presence of functional groups like hydroxyl and methoxy on the benzofuran ring system is believed to play a key role in the antioxidant capacity of these compounds. ontosight.aiontosight.ai

Anti-Inflammatory Effects and Mechanisms

Benzofuran derivatives have demonstrated notable anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs. ontosight.aiijbcp.comresearchgate.net The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.

Lignan-inspired benzofurans have been investigated for their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Two potent compounds, 2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran (B1252482) and (+)-conocarpan, were shown to inhibit edema development and neutrophil infiltration in a manner comparable to indomethacin. nih.gov

A study focusing on a specific benzofuran compound, 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid, revealed significant anti-inflammatory activity in a chronic inflammation model using cotton pellet-induced granuloma in rats. ijbcp.com Additionally, constituents isolated from Juncus effusus, including a new sesquilignan named effususin E, exhibited good inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-induced macrophages, with IC₅₀ values of 8.59 µM. scielo.org.mx

The structural features of benzofuran derivatives, such as the substitution pattern on the benzofuran ring, can significantly influence their anti-inflammatory potency. ontosight.aiontosight.ai

Antimicrobial and Antifungal Activity Studies

The antimicrobial and antifungal potential of benzofuran derivatives has been extensively explored, with many compounds showing activity against a broad spectrum of bacteria and fungi. ontosight.ainih.gov

Antibacterial Efficacy

Several studies have highlighted the antibacterial efficacy of benzofuran analogues. For example, a series of 2-salicyloylbenzofuran derivatives were designed and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net In another study, thirteen benzofuran analogues with aryl substituents at the C-3 position were synthesized, and four of these hydrophobic compounds exhibited favorable antibacterial activities with MIC₈₀ values ranging from 0.39 to 3.12 μg/mL, which were better than the control drugs. researchgate.net

The substitution pattern on the benzofuran ring has been shown to be crucial for antibacterial activity. nih.gov Compounds with a hydroxyl group at the C-6 position and phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) groups at the C-2 position demonstrated good antibacterial activity. nih.gov Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have also been synthesized, with some analogues showing excellent antimicrobial activity in the well plate method. researchgate.net

Antifungal Efficacy

Benzofuran derivatives have also shown promise as antifungal agents. nih.gov Benzofuran-5-ol (B79771) scaffolds, in particular, are considered promising leads for the development of new antifungal drugs. nih.gov A series of benzofuran-3-carbohydrazide derivatives were screened for their antifungal activity against Candida albicans, with some compounds exhibiting significant activity. rsc.org

The antifungal activity is also influenced by the specific substitutions on the benzofuran core. nih.gov For instance, the presence of a spacer between a heterocyclic substituent and the benzofuran nucleus may be essential for biological activity. rsc.org In a study of furochromone, benzofuran, and furocoumarin derivatives, pyrazole (B372694) derivative 14 showed high activity against C. albicans. srce.hr

Anticancer and Cytotoxic Potential

The anticancer and cytotoxic properties of benzofuran derivatives have been a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines. ontosight.airjpbcs.com

Inhibition of Cancer Cell Proliferation

Numerous studies have reported the ability of benzofuran analogues to inhibit the proliferation of cancer cells. For instance, a series of pyrazoline derivatives bearing benzofuran and pyrazole moieties were evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing significant cytotoxicity. rjpbcs.com

The cytotoxic potential of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was evaluated using an MTT assay against the A549 lung cancer cell line, revealing that some derivatives had noteworthy cytotoxicity. mdpi.com Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that the tested compounds were generally more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line. nih.gov

Furthermore, constituents from Juncus effusus, including a new sesquilignan, were evaluated for their cytotoxicities against five human cancer cell lines, with one compound exhibiting weak cytotoxicity against the SMMC-7721 cell line. scielo.org.mx The optimization of the benzofuran scaffold has led to the identification of several compounds with potent inhibition of Hepatitis C Virus (HCV) and low cytotoxicity. nih.gov

Table 1: Investigated Biological Activities of this compound and its Analogues

| Biological Activity | Key Findings | Reference Compounds/Analogues |

|---|---|---|

| Antioxidant | Significant free radical scavenging activity, in some cases higher than standard antioxidants. | Moracin LM, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds |

| Anti-inflammatory | Inhibition of pro-inflammatory pathways (e.g., NF-κB) and mediators (e.g., NO). | 2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran, 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid, Effususin E |

| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | 2-salicyloylbenzofuran derivatives, Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds |

| Antifungal | Efficacy against various fungal strains, including Candida albicans. | Benzofuran-5-ol scaffolds, Benzofuran-3-carbohydrazide derivatives, Pyrazole derivative 14 |

| Anticancer | Cytotoxic effects and inhibition of proliferation in various cancer cell lines. | Pyrazoline derivatives with benzofuran moieties, Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Moracin LM |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide |

| 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide |

| 2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran |

| (+)-conocarpan |

| 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid |

| Effususin E |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone |

Induction of Apoptotic Cell Death

Synthetic derivatives of benzofuran lignans (B1203133) have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One such novel benzofuran lignan, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, referred to as Benfur, has been identified as a potent inducer of apoptosis. nih.gov Studies have shown that Benfur can arrest Jurkat T lymphocytes (p53+/+) in the G2/M phase of the cell cycle and activate caspase 3, a key executioner enzyme in apoptosis, in p53-positive cells. nih.gov While it inhibits nuclear factor κB (NF-κB) activation in both p53-positive and -negative cells, the induction of apoptosis is primarily observed in cells with functional p53. nih.gov

Furthermore, a series of benzo[b]furans with modifications at the 5-position have been synthesized and evaluated for their ability to induce apoptosis. nih.gov Compounds such as (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone and (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol have shown significant activity in the A549 lung cancer cell line, with IC₅₀ values of 0.08 and 0.06 μM, respectively. nih.gov Treatment with these compounds led to G₂/M cell-cycle arrest and subsequent apoptosis, confirmed by Hoechst 33258 staining, DNA fragmentation, and caspase-3 assays. nih.gov These findings suggest that these benzofuran derivatives induce cell death by apoptosis, partly through the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

| Compound Name | Cell Line | Activity | IC₅₀ Value | Reference |

| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung Cancer) | Antiproliferative | 0.08 μM | nih.gov |

| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol | A549 (Lung Cancer) | Antiproliferative | 0.06 μM | nih.gov |

Neuroprotective Properties and Neurological Disorder Applications

Benzofuran derivatives have emerged as a promising class of compounds with significant neuroprotective effects, showing potential for the treatment of neurodegenerative disorders. nih.govresearchgate.net These compounds have been investigated for their ability to protect neuronal cells from damage and death induced by various neurotoxins. nih.gov The neuroprotective actions of these derivatives are often attributed to their antioxidant and anti-excitotoxic properties. nih.govresearchgate.net

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective activities. nih.gov Several of these compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.gov One derivative, in particular, exhibited potent neuroprotective action against NMDA-induced excitotoxicity, with effects comparable to the well-known NMDA antagonist, memantine. researchgate.net This suggests that specific substitutions on the benzofuran scaffold are crucial for their neuroprotective efficacy. researchgate.net

Certain benzofuran-based compounds have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govpreprints.org Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. preprints.org

Oxadiazolidinones, which are structurally related to benzofurans, have been shown to inhibit AChE and BuChE irreversibly. nih.gov For instance, 3-(2,3-dihydro-2,2-dimethyl-benzofuran-7-yl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (DBOX) was found to be a potent inhibitor of both enzymes. nih.gov Additionally, hybrid compounds linking benzofuran and 8-hydroxyquinoline (B1678124) moieties have been developed as multi-target inhibitors for Alzheimer's disease, demonstrating moderate to strong inhibitory effects against both AChE and BuChE. preprints.org Some of these hybrids, particularly those with a methoxy group, have shown high BChE inhibition with IC50 values as low as 1.0 μM. chemrevlett.com

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD). nih.gov Benzofuran derivatives have shown promise in targeting this pathological process. nih.govresearchgate.net

One study synthesized 17 benzofuran derivatives and identified YB-9, 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid, as a potent disaggregator of Aβ oligomers and plaques. nih.gov Oral administration of YB-9 to a transgenic mouse model of AD resulted in reduced Aβ oligomers and plaques in the hippocampus, leading to decreased astrogliosis and rescued synaptic dysfunction. nih.gov Another benzofuran derivative, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has also been described as a potent inhibitor of Aβ aggregation. researchgate.net The inhibitory activity of these compounds is often associated with their ability to bind to Aβ and their intrinsic self-aggregation properties. researchgate.net

| Compound Name | Target | Activity | Model | Reference |

| 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid (YB-9) | Aβ oligomers and plaques | Disaggregation | 5XFAD Transgenic Mouse | nih.gov |

| 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran | Aβ aggregation | Inhibition | In vitro | researchgate.net |

Antiviral Activity Research (e.g., Anti-HIV)

Benzofuran derivatives have been investigated for their potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). nih.govrsc.org

Novel pyrazole derivatives synthesized from 3-benzoylbenzofurans have demonstrated anti-HIV activities. nih.gov While the parent 3-benzoylbenzofurans were often cytotoxic, their pyrazole derivatives showed reduced cytotoxicity and, in some cases, potent inhibition of HIV pseudoviruses. nih.gov For example, one pyrazole derivative exhibited IC₅₀ values of 0.39 ± 0.13 μM and 1.00 ± 0.15 μM against two different HIV pseudovirus strains. nih.gov Some of these compounds were also found to be mild inhibitors of HIV-1 protease. nih.gov

Other research has identified benzofuran derivatives from natural sources with antiviral properties. A compound from Eupatorium adenophorum showed antiviral effects against respiratory syncytial virus (RSV) with IC₅₀ values of 2.3 and 2.8 μM against two different strains. rsc.org Additionally, isoxazole (B147169) derivatives bearing benzofuran substituents are known to possess anti-HIV activities. iucr.org

| Compound/Derivative | Virus | Activity | IC₅₀ Value | Reference |

| Pyrazole derivative from 3-benzoylbenzofuran | HIV (Q23 pseudovirus) | Inhibition | 0.39 ± 0.13 μM | nih.gov |

| Pyrazole derivative from 3-benzoylbenzofuran | HIV (CAP210 pseudovirus) | Inhibition | 1.00 ± 0.15 μM | nih.gov |

| Benzofuran derivative from Eupatorium adenophorum | RSV (LONG strain) | Antiviral | 2.3 μM | rsc.org |

| Benzofuran derivative from Eupatorium adenophorum | RSV (A2 strain) | Antiviral | 2.8 μM | rsc.org |

Other Pharmacological Activities

Benzofuran derivatives have demonstrated promising activity against Leishmania parasites, the causative agents of leishmaniasis. researchgate.net Synthetic dihydrobenzofuran lignans and related benzofurans have shown potential as antileishmanial compounds against L. donovani. researchgate.net The 2,3-dihydrobenzofuran (B1216630) scaffold, a core component of these molecules, is considered a promising antileishmanial lead. researchgate.net

A series of 5-substituted benzylideneamino-2-butylbenzofuran-3-yl-4-methoxyphenyl methanones were synthesized and evaluated for their antileishmanial activity. researchgate.net Several of these compounds showed significant activity when compared to the standard drug, sodium stibogluconate. researchgate.net For instance, some derivatives displayed IC₅₀ values in the range of 52.0 to 59.3 µg/ml. researchgate.net These findings highlight the potential of the benzofuran scaffold in the development of new antileishmanial agents.

| Compound Class | Organism | Activity | IC₅₀ Range | Reference |

| 5-substituted benzylideneamino-2-butylbenzofuran-3-yl-4-methoxyphenyl methanones | Leishmania | Antileishmanial | 52.0 - 59.3 µg/ml | researchgate.net |

Antidiabetic Activity

Benzofuran derivatives have emerged as a promising class of compounds in the search for novel antidiabetic agents. Research into analogues of this compound has revealed significant potential in targeting key enzymes involved in glucose metabolism.

One area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. For instance, a study on 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole, a compound bearing the 4-methoxyphenyl and benzofuran motifs, demonstrated potent inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 20.04 μM and 195.03 μM, respectively. benthamdirect.com These values were notably lower than that of the reference drug, acarbose, indicating a stronger inhibitory effect. benthamdirect.com

Another related compound, 5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan, has been identified as a dual inhibitor, targeting both α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), another key player in diabetes mellitus. mdpi.com Furthermore, some benzofuran-based chromenochalcones have been shown to stimulate glucose uptake in skeletal muscle cells, suggesting an alternative mechanism for their antidiabetic effects. nih.gov

Table 1: Antidiabetic Activity of Selected Benzofuran Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole | α-glucosidase | 20.04 | benthamdirect.com |

| 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole | α-amylase | 195.03 | benthamdirect.com |

| 5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan | α-glucosidase | - | mdpi.com |

| 5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan | PTP1B | - | mdpi.com |

Protein Tyrosine Phosphatase (PTP-1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. mdpi.com Inhibition of PTP1B is considered a valid therapeutic strategy for the treatment of type 2 diabetes and obesity. The benzofuran scaffold has been identified as a key pharmacophore for the development of PTP1B inhibitors. rsc.org

Arylbenzofurans, which are structurally similar to this compound, have been the focus of several studies. For example, a series of 2-arylbenzofuran analogues isolated from Morus alba demonstrated potent inhibitory activity against PTP1B, with IC50 values ranging from 3.11 to 53.47 µM. mdpi.com In another study, 5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan was also found to exhibit inhibitory effects on PTP1B. mdpi.com The inhibitory mechanism of these compounds is often explored through molecular docking studies, which can reveal key interactions with the active site of the enzyme. mdpi.com

Table 2: PTP1B Inhibitory Activity of Selected Arylbenzofuran Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Mulberrofuran D2 | 3.11 ± 0.10 | mdpi.com |

| Mulberrofuran D | 11.61 ± 0.19 | mdpi.com |

| Morusalfuran B | 12.00 ± 0.75 | mdpi.com |

| Sanggenofuran A | 31.85 ± 2.98 | mdpi.com |

| Mulberrofuran H | 53.47 ± 12.5 | mdpi.com |

| 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan | 11.9 | mdpi.com |

Dual Aromatase-Steroid Sulfatase Inhibition

The concurrent inhibition of aromatase and steroid sulfatase (STS) is a promising strategy for the treatment of hormone-dependent breast cancer. rsc.orgnih.gov Aromatase is responsible for the final step in estrogen biosynthesis, while STS hydrolyzes inactive steroid sulfates into their active forms. Benzofuran-derived sulfamates have been designed and synthesized as dual aromatase-steroid sulfatase inhibitors (DASIs). rsc.orgcardiff.ac.ukbirmingham.ac.uk

While triazole benzofuran sulfamates have shown potent aromatase inhibition, they typically lack significant STS inhibitory activity. rsc.orgcardiff.ac.ukbirmingham.ac.uk In contrast, certain benzofuran ketone sulfamates have demonstrated the desired dual inhibitory profile. A notable example is a 4-methoxy derivative of a benzofuran ketone sulfamate, which exhibited an IC50 of 35 nM for aromatase and 164 nM for STS. rsc.orgcardiff.ac.ukbirmingham.ac.uk This highlights the potential for benzofuran analogues of this compound to be developed into effective dual-acting agents.

Table 3: Dual Aromatase and Steroid Sulfatase Inhibitory Activity of a Benzofuran Ketone Sulfamate Analogue

| Compound Analogue | Aromatase IC50 (nM) | STS IC50 (nM) | Reference |

|---|---|---|---|

| 4-methoxy derivative of benzofuran ketone sulfamate | 35 | 164 | rsc.orgcardiff.ac.ukbirmingham.ac.uk |

| 4-chloro derivative of benzofuran ketone sulfamate | 137 | 48 | rsc.orgcardiff.ac.ukbirmingham.ac.uk |

In Vitro Biological Screening Methodologies

The evaluation of the biological activities of benzofuran derivatives relies on a variety of established in vitro assays.

For antidiabetic activity , the inhibitory effects on α-glucosidase and α-amylase are commonly determined using spectrophotometric methods. benthamdirect.com These assays measure the amount of product formed from the enzymatic cleavage of a chromogenic substrate in the presence and absence of the test compound. Dipeptidyl peptidase-4 (DPP4) inhibition is another important target, and its activity can be assessed using commercially available screening kits. nih.gov Furthermore, the effect on glucose uptake is often studied in cell lines such as L6 rat skeletal myotubes or C2C12 mouse myoblasts, where the uptake of a fluorescently labeled glucose analogue is measured. nih.gov

The screening of PTP-1B inhibitors is typically performed using a colorimetric enzyme assay. mdpi.compsu.edu This assay involves the use of purified recombinant human PTP1B and a substrate like p-nitrophenyl phosphate (B84403) (pNPP). The enzymatic dephosphorylation of pNPP generates a colored product, and the inhibitory activity of a compound is determined by measuring the reduction in color formation. mdpi.com

For dual aromatase and steroid sulfatase inhibition , assays are often conducted in whole-cell systems that naturally express both enzymes, such as the JEG-3 human choriocarcinoma cell line. nih.govnih.gov Aromatase activity is measured by quantifying the conversion of a radiolabeled androgen substrate to estrogen. rsc.org Similarly, steroid sulfatase activity is determined by measuring the hydrolysis of a radiolabeled steroid sulfate (B86663) substrate. rsc.org The potency of the inhibitors is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Benzofuran 5 Ol Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 3-(4-methoxyphenyl)benzofuran-5-ol scaffold is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) core and the pendant phenyl ring. SAR studies across various therapeutic targets, including anticancer and antimicrobial applications, have demonstrated that minor structural changes can lead to significant shifts in potency and selectivity.

For instance, in a series of benzofuran derivatives evaluated for antibacterial activity, substitutions at the C-3 and C-6 positions were found to significantly affect the activity and strain specificity. nih.gov The introduction of halogen atoms, such as bromine, has been shown to be a key feature for antibacterial efficacy in some series. mdpi.com Specifically, compounds with two bromo substituents, one on the benzofuran ring at C-5 and another on the phenyl ring at C-4, demonstrated excellent activity against a range of bacterial strains. nih.gov

In the context of anticancer activity, modifications at the 5-position of the benzofuran ring with C-linked substituents like aryl, alkenyl, or alkynyl groups have been explored. nih.gov Some of these derivatives displayed potent antiproliferative activities in the nanomolar range against specific cancer cell lines. nih.gov For example, a benzofuran–oxadiazole derivative featuring a methoxy (B1213986) group at the meta position of a phenyl ring exhibited excellent anticancer activity, with an IC₅₀ value of 6.3 ± 0.7 μM. mdpi.com Conversely, the presence of two electron-withdrawing chloro groups on the phenyl ring resulted in slightly lower potency. mdpi.com

The introduction of a basic side chain can also be crucial for activity. In a study of benzofuran analogues as inhibitors of Aβ fibril formation, derivatives lacking a basic side chain were found to be inactive. researchgate.net This highlights the diverse roles that substituents play, from direct receptor interaction to modifying physicochemical properties that influence target engagement.

Table 1: Effect of Substituents on Antibacterial Activity of Benzofuran Derivatives

| Compound Modification | Target Strain(s) | Activity/Potency (MIC) | Source(s) |

|---|---|---|---|

| Hydroxyl group at C-6 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Excellent (0.78-3.12 µg/mL) | nih.gov |

| Bromo substituent at C-5 (benzofuran) and C-4 (phenyl) | Various bacterial strains | Excellent (29.76-31.96 mmol/L) | nih.gov |

This table is interactive. Click on headers to sort.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Biological Interactions

The 4-methoxyphenyl group, attached at either the C-2 or C-3 position of the benzofuran scaffold, is a recurring motif in many biologically active analogues and appears to play a significant role in their mechanism of action. Its presence is often correlated with enhanced biological potency.

In studies of benzofuran-based hepatitis C virus (HCV) inhibitors, replacing the 4-methoxyphenyl group at the C5-position with a 2-methoxy-3-pyridyl ring led to a decrease in potency. nih.gov Similarly, research on antibacterial benzofurans has shown that compounds featuring a 4-methoxyphenyl group at the C-2 position exhibit good activity. nih.gov The absence of a methoxy substituent has been linked to lower antiproliferative activity, underscoring the positive contribution of this group. mdpi.com

The methoxy group itself is thought to enhance lipophilicity, which can improve the compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. smolecule.com Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. Molecular modeling of conformationally restricted analogues suggests that the orientation of the 4'-methoxy group is critical. The presence of bulky ortho substituents forces the methoxy group into a specific conformation, which can impact binding affinity. nih.gov This indicates that the 4-methoxyphenyl moiety not only provides favorable physicochemical properties but also contributes to the specific conformational arrangement required for biological activity.

Importance of the 5-Hydroxyl Group for Activity

The hydroxyl group at the C-5 position of the benzofuran ring is a key functional group that frequently contributes to the biological activity of these compounds. Phenolic hydroxyls are well-known to participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.

The significance of a hydroxyl group on the benzofuran core is highlighted in several studies. For example, in one series of antibacterial agents, blocking the hydroxyl group at the C-6 position resulted in a complete loss of activity, indicating it was essential for the observed effect. nih.gov While this study focused on a C-6 hydroxyl, it underscores the general importance of phenolic groups on the benzofuran scaffold. Research focused on benzofuran-5-ol (B79771) derivatives has identified them as promising leads for developing antifungal agents. nih.gov

In the development of inhibitors for the tuberculosis target Pks13, SAR studies began with ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate. acs.org Subsequent modifications showed that the phenol (B47542) group was largely solvent-exposed but could form a hydrogen bond with the target protein, contributing to the binding affinity. acs.org These findings collectively suggest that the 5-hydroxyl group is a critical anchor point for receptor binding, and its ability to act as both a hydrogen bond donor and acceptor is fundamental to the activity of many analogues. rsc.orgontosight.ai

Table 2: Contribution of Hydroxyl Group to Biological Activity

| Compound Class | Position of Hydroxyl Group | Impact on Activity | Source(s) |

|---|---|---|---|

| Antibacterial Benzofurans | C-6 | Essential for activity; blocking it eliminated efficacy. | nih.gov |

| Antifungal Benzofurans | C-5 | Identified as a promising scaffold for antifungal agents. | nih.gov |

This table is interactive. Click on headers to sort.

Conformational Requirements for Receptor Binding

The three-dimensional shape (conformation) of this compound analogues is a determining factor for their interaction with biological receptors. The molecule possesses several rotatable single bonds, particularly around the linkage between the benzofuran core and the 4-methoxyphenyl ring, which allows it to adopt various spatial arrangements. nih.gov

Molecular docking and SAR studies indicate that specific conformations are preferred for binding to different targets. For instance, in the development of dual receptor tyrosine kinase (RTK) and microtubule inhibitors, it was found that the bioactive conformation for RTK inhibition differs from that required for tubulin inhibition. nih.gov This was explored by designing conformationally restricted analogues where rotatable bonds were locked into fixed positions by incorporating them into ring systems. nih.gov

The binding of spiro-benzofuran derivatives to sigma receptors also highlights the importance of conformation. researchgate.net Molecular docking studies of a potent benzofuran-based tubulin polymerization inhibitor suggested that the compound binds efficiently within the tubulin protein, leading to apoptosis. nih.gov The internal hydrogen bond between a carbonyl oxygen and a protonated piperidine (B6355638) nitrogen in one series of inhibitors was shown to stabilize the bioactive conformation. acs.org These studies emphasize that achieving a specific, low-energy conformation that is complementary to the receptor's binding site is a prerequisite for potent biological activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For benzofuran (B130515) derivatives, these studies help elucidate their electronic characteristics and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For compounds analogous to 3-(4-Methoxyphenyl)benzofuran-5-ol, such as 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, DFT has been employed to determine optimized molecular structure, binding energy, and density of states. researchgate.net Such studies typically use functionals like B3LYP to analyze geometric parameters, spectroscopic profiles, and electronic properties. acs.orgeurjchem.com These calculations provide a foundational understanding of the molecule's stability and preferred conformation. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher polarizability and greater chemical reactivity, indicating the ease with which the molecule can engage in charge transfer interactions. nih.gov

For related benzofuran structures, HOMO-LUMO analysis has been performed to understand their electronic transitions and reactivity. researchgate.net For instance, in a study on a dihydrobenzofuran derivative, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attacks.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.21 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.23 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Charge Density and Reactivity Predictions

Computational studies on analogous benzofurans have utilized charge density analysis to predict their reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard, visualizing the charge distribution across a molecule. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For benzofuran derivatives, MEP analysis helps in understanding the sites that are most likely to interact with biological macromolecules. nih.gov

Binding Energy Calculations

The binding energy of a ligand to its target is a critical parameter in drug design. For benzofuran derivatives, binding free energy has been calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations are typically performed on snapshots from molecular dynamics simulations to provide a more accurate estimation of binding affinity. For example, studies on benzofuran-based inhibitors targeting proteins like T-cell immunoglobulin mucin-3 (TIM-3) have used these methods to quantify the strength of the interaction, revealing that van der Waals forces and nonpolar solvation energies are often the primary drivers of binding. nih.gov Similarly, such calculations were instrumental in evaluating benzofuran ketone sulfamates as dual aromatase-steroid sulfatase inhibitors. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is widely used to understand the interactions that stabilize the ligand-protein complex and to estimate the binding affinity, often expressed as a docking score.

Numerous studies have employed molecular docking for benzofuran derivatives to explore their potential as therapeutic agents. For instance, benzofuran analogs have been docked into the active sites of various enzymes and receptors.

Tubulin: Molecular docking studies have shown that certain benzofuran derivatives can bind effectively to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov

HIV-1 Protease: In the search for anti-HIV agents, benzofuran-derived pyrazoles were docked into the active site of HIV-1 protease, with the results suggesting competitive inhibition. rsc.org

DNA Gyrase: Benzofuran-enaminone hybrids have been docked against the ATP-binding site of E. coli DNA gyrase B, showing favorable interactions and good binding affinities, indicating potential as antibacterial agents. ekb.eg

TIM-3: Natural compounds with a benzofuran scaffold have been identified as potential inhibitors of TIM-3, an immune checkpoint protein, through docking simulations which revealed key hydrogen bond and π-π stacking interactions within the binding domain. nih.gov

These studies typically reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that are crucial for the ligand's biological activity.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzofuran-Pyran Hybrid | Anaplastic Lymphoma Kinase (ALK) | -9.925 | Not Specified | mdpi.com |

| Dihydrobenzofuran Carbaldehyde | TIM-3 (PDB: 7M3Z) | -6.871 | Arg60, Trp62, Trp57 | nih.gov |

| Benzofuran-Enaminone Hybrid | DNA Gyrase B | -8.90 | Asp73, Gly77, Thr165 | ekb.eg |

| Benzofuran Ketone Sulfamate | Aromatase | Not Specified | Direct Haem Binding | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. MD simulations are often used to validate the results of molecular docking.

For benzofuran derivatives, MD simulations have been crucial in assessing the stability of ligand-protein complexes. nih.govrsc.org By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.

In studies of benzofuran inhibitors of TIM-3, MD simulations lasting 100 nanoseconds confirmed the stability of the docked complexes, with RMSD values remaining below 3 Å, indicating minimal structural changes and a strong binding affinity. nih.gov Similarly, MD simulations of benzofuran derivatives in the aromatase binding pocket helped to rationalize their inhibitory activity by showing stable binding profiles over time. bham.ac.uk These simulations provide a more realistic and dynamic picture of the molecular interactions, strengthening the predictions made by static docking models.

In Silico ADME Prediction and Pharmacokinetic Profiling

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in determining its viability. In silico methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters before a compound is synthesized. For benzofuran derivatives, computational tools are frequently used to forecast their drug-like behavior. researchgate.net

Studies on related benzofuran structures often involve calculating key physicochemical properties and using established models to predict their ADME profile. For instance, research on novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones demonstrated that these compounds expressed good oral drug-like behavior based on in silico ADME studies. researchgate.net Similarly, computational analysis of other benzofuran derivatives has been used to predict properties such as cell permeability (e.g., Caco-2, MDCK), plasma protein binding (PPB), and potential for metabolism by cytochrome P450 enzymes. ontosight.aicu.edu.eg

While specific ADME data for this compound is not publicly available, a predictive profile can be generated using computational models. The table below illustrates a typical in silico ADME prediction for a hypothetical benzofuran derivative, based on parameters commonly assessed for this class of compounds.

Table 1: Illustrative In Silico ADME/Tox Predictions for Benzofuran Analogs

This table presents predicted data for related compounds to illustrate the parameters evaluated, not specific data for this compound.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 80% | High probability of being well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Likely to cross the intestinal epithelial barrier. cu.edu.eg |

| Distribution | ||

| Plasma Protein Binding (PPB) | > 90% | High affinity for plasma proteins, may affect free drug concentration. cu.edu.eg |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| Total Clearance | Low | Suggests a potentially longer half-life in the body. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Low Risk | Low probability of causing cardiac-related toxicity. |

These predictions are derived from the compound's structure and rely on quantitative structure-activity relationship (QSAR) models. Such profiling helps to identify potential liabilities early, allowing for structural modifications to improve the pharmacokinetic properties of lead compounds. researchgate.netresearchgate.net

Virtual Screening and Structure-Based Drug Design Approaches

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. researchgate.net This approach, combined with structure-based drug design, accelerates the discovery of new drug candidates by focusing experimental efforts on the most promising molecules.

The benzofuran scaffold is a common feature in many biologically active compounds, and derivatives are frequently included in screening libraries. nih.govrsc.org For example, high-throughput screening and subsequent optimization of a benzofuran series containing a 2-(4-methoxyphenyl) group led to the discovery of potent inhibitors of the Hepatitis C Virus (HCV). nih.gov In that study, researchers systematically modified substituents at three different positions on the benzofuran scaffold to improve potency and selectivity, demonstrating the utility of a structure-activity relationship (SAR) approach. nih.gov

Structure-based drug design involves using the three-dimensional structure of a protein target to design or identify complementary ligands. Molecular docking, a key component of this approach, predicts the preferred orientation and binding affinity of a compound when bound to a target. nih.gov Studies on various benzofuran derivatives have employed docking to elucidate binding modes and rationalize observed biological activity. For instance, docking studies on benzofuran-based hybrids have been used to explore their potential as inhibitors for targets relevant to Alzheimer's disease. preprints.org Similarly, screening of neolignans, which can include benzofuran structures, against enzymes from Trypanosoma cruzi utilized virtual screening to identify potential inhibitors. researchgate.net

The table below shows results from a study on 2-(4-methoxyphenyl)-containing benzofuran analogs, illustrating how structural modifications impact biological activity against a specific target. This highlights the type of data generated in structure-based design campaigns.

Table 2: Example of Structure-Activity Relationship (SAR) for 2-(4-Methoxyphenyl)-Benzofuran Analogs as HCV Inhibitors

Data adapted from a study on related benzofuran compounds to illustrate the principles of structure-based design. nih.gov

| Compound ID | R2 Substituent | R3 Substituent | EC50 (µM) |

| Analog 1 | H | Propargyl alcohol | >100 |

| Analog 2 | Morpholine | Propargyl alcohol | 1.1 |

| Analog 3 | Morpholine | 1-Ethynylcyclohexanol | 0.084 |

| Analog 4 | 2-Methoxy-3-pyridyl | 1-Ethynylcyclohexanol | 0.20 |

These results demonstrate that substitutions at various positions on the benzofuran ring can dramatically influence inhibitory potency. nih.gov For this compound, similar virtual screening and docking studies could be performed against a wide range of validated biological targets—such as kinases, proteases, or nuclear receptors—to identify potential therapeutic applications and guide the synthesis of more potent and selective analogs. nih.govsemanticscholar.org

Advanced Spectroscopic Characterization Techniques

X-ray CrystallographyThere are no published X-ray crystallography studies for 3-(4-Methoxyphenyl)benzofuran-5-ol. This technique would provide definitive proof of its three-dimensional structure and intermolecular interactions in the solid state.

While the synthesis and characterization of many arylbenzofuran derivatives are well-documented, it appears that this compound has either not been synthesized or its full characterization data has not been published in the indexed scientific literature available through standard search methodologies. Further research or direct synthesis and analysis would be required to generate the data for the advanced spectroscopic characterization of this specific compound.

Future Directions and Research Perspectives

Novel Synthetic Routes for Enhanced Efficiency

While classical methods for benzofuran (B130515) synthesis, such as the Perkin reaction, are well-established, the future of synthesizing 3-(4-Methoxyphenyl)benzofuran-5-ol lies in the development of more efficient, sustainable, and versatile strategies. Modern organic synthesis is trending towards methodologies that offer high atom economy, reduced reaction times, and milder conditions.

Future synthetic research could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Advanced protocols involving Suzuki, Stille, or Sonogashira coupling reactions could offer efficient ways to construct the benzofuran core or introduce substituents. researchgate.netrsc.org For instance, a Stille coupling could be employed to link a stannanyl benzofuran precursor with an appropriate aryl halide. rsc.org

Metal-Free Cyclization Methods: The development of metal-free intramolecular cyclization reactions, potentially using catalysts like BF3-Et2O or proceeding through ortho-quinone methide intermediates, presents an environmentally benign alternative to traditional metal-catalyzed processes. mdpi.comacs.org

Visible-Light-Mediated Catalysis: Harnessing the energy of visible light to promote key bond-forming reactions offers a green and powerful tool for constructing the benzofuran nucleus, potentially from readily available precursors like disulfides and enynes. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot MCR that brings together three or more starting materials to rapidly assemble the this compound skeleton would significantly enhance synthetic efficiency. mdpi.com This approach is advantageous for creating libraries of related compounds for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed Reactions | Use of palladium catalysts (e.g., in Suzuki, Stille couplings) to form C-C bonds. researchgate.netrsc.org | High efficiency, functional group tolerance, and versatility in creating analogs. |

| Metal-Free Cyclizations | Intramolecular ring-closure reactions without the use of metal catalysts. mdpi.comacs.org | Reduced cost, lower toxicity, and simplified purification. |

| Visible-Light Catalysis | Use of light to drive chemical reactions, often with a photosensitizer. nih.gov | Green chemistry approach, mild reaction conditions, unique reactivity. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. mdpi.com | High atom economy, reduced waste, rapid library synthesis. |

Exploration of Underexplored Biological Targets

Benzofuran derivatives have demonstrated a wide array of pharmacological activities, notably as anticancer and neuroprotective agents. nih.gov Research has shown that compounds with this core can act as tubulin polymerization inhibitors and dual PI3K/VEGFR-2 inhibitors, making them attractive targets for cancer therapy. nih.govresearchgate.netnih.gov They have also been investigated for their potential in treating Alzheimer's disease by inhibiting Aβ fibril formation. nih.gov

For this compound, future research should venture beyond these established areas to explore novel biological targets. The compound's structure suggests potential interactions with a variety of protein families.

Potential new areas for investigation include:

Kinase Inhibition: Beyond PI3K and VEGFR-2, a vast landscape of other kinases involved in cell signaling and disease could be explored. High-throughput screening against a broad kinase panel could reveal unexpected inhibitory activities.

Epigenetic Targets: Molecules that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are of high interest in oncology and other fields.

Ion Channels: The benzofuran scaffold could be tailored to interact with specific ion channels, which are critical targets in cardiovascular and neurological disorders.

Anti-inflammatory Pathways: Investigating the effect of the compound on key inflammatory mediators like cyclooxygenases (COX) or cytokines could open up applications in treating inflammatory diseases.

Development of Targeted Prodrug Strategies

A significant hurdle in drug development is optimizing a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). The hydroxyl group at the 5-position of this compound is an ideal handle for creating prodrugs. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy used to improve solubility, stability, and bioavailability. mdpi.com

Future work in this area could involve:

Ester and Carbonate Prodrugs: Converting the phenolic hydroxyl group into an ester or carbonate can increase lipophilicity, potentially enhancing absorption through cell membranes. baranlab.org

Phosphate (B84403) Esters: Creating a phosphate ester prodrug can dramatically increase aqueous solubility, which is beneficial for intravenous formulations. An example is the benzofuran derivative BNC105P, a disodium (B8443419) phosphate prodrug that is rapidly cleaved in vivo to its active form. nih.gov

Targeted Delivery: The prodrug could be linked to a targeting moiety, such as a peptide or antibody, that directs the drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Advanced Computational Methodologies in Benzofuran Research

Computational chemistry provides powerful tools to accelerate the drug discovery process. For benzofuran research, these methods can offer deep insights into molecular interactions and guide the design of more potent and selective compounds.

Advanced computational approaches to be applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help elucidate the binding mode of this compound with targets like tubulin or various kinases, explaining its activity and guiding the design of new derivatives with improved binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and the conformational changes that may occur.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and intermolecular interactions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of novel, unsynthesized benzofuran derivatives, prioritizing which compounds to synthesize and test.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

For the study of this compound and its analogs, AI can be integrated in several ways:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)benzofuran-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidative coupling reactions. For example, a room-temperature method using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant yields moderate purity . Alternatively, optimized protocols involving halogenation and esterification steps under controlled temperatures (e.g., 60–80°C) achieve higher yields (~95%) by minimizing side reactions . Key variables include solvent polarity, oxidant selection, and temperature, which directly impact reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning proton environments and carbon frameworks, particularly distinguishing the benzofuran core and methoxy substituents . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the standard protocols for assessing the compound's stability under various pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. For example, studies on analogous benzofurans show stability in neutral conditions but degradation under strongly acidic/basic environments due to ether bond cleavage . Thermal gravimetric analysis (TGA) further assesses solid-state stability up to 200°C.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. inactive results) often arise from assay variability. Standardized protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays are recommended . Cross-validation with molecular docking studies (e.g., targeting bacterial enzymes like DNA gyrase) clarifies structure-activity relationships . Additionally, comparative studies under identical experimental conditions (e.g., cell lines, incubation times) minimize confounding factors .

Q. What strategies optimize the regioselectivity in benzofuran ring functionalization during derivative synthesis?

- Methodological Answer : Regioselective functionalization is achieved through directing groups or catalyst design. For example, palladium-catalyzed C–H activation at the 5-position of the benzofuran core can be directed by methoxy groups, while steric effects from bulky ligands (e.g., t-BuXPhos) favor substitution at the 2-position . Computational modeling (DFT) predicts electron density distributions to guide reagent selection .

Q. How do electronic effects of the 4-methoxyphenyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances aromatic ring electron density, facilitating electrophilic substitutions (e.g., nitration, sulfonation) at the para position relative to the benzofuran oxygen . In Suzuki-Miyaura couplings, the methoxy group stabilizes transient intermediates, improving yields with aryl boronic acids. Contrastingly, electron-withdrawing substituents reduce reactivity, necessitating harsher conditions .

Q. What computational methods validate experimental data on this compound's molecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations correlate experimental NMR chemical shifts with predicted electronic environments (e.g., B3LYP/6-311+G(d,p) basis sets) . Molecular dynamics simulations model solvation effects and binding affinities in biological systems, while molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs . These methods are cross-validated with experimental kinetic assays (e.g., surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.